N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide: is a complex organic compound that features a unique combination of functional groups, including a bithiophene moiety, a hydroxyethyl group, and a fluorobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the bithiophene derivative, followed by the introduction of the hydroxyethyl group and finally the sulfonamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce primary or secondary amines.
Scientific Research Applications
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Utilized in the development of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The bithiophene moiety can interact with electron-rich or electron-deficient sites, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene derivative used in organic electronics.
N-(2-Hydroxyethyl)-2-fluorobenzenesulfonamide: Lacks the bithiophene moiety but shares other functional groups.
2-Fluorobenzenesulfonamide: A basic sulfonamide compound without the hydroxyethyl or bithiophene groups.
Uniqueness
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific electronic, chemical, and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3S3/c17-12-3-1-2-4-16(12)24(20,21)18-9-13(19)15-6-5-14(23-15)11-7-8-22-10-11/h1-8,10,13,18-19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAZWSDLXQNAMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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